An In-depth Technical Guide to HO-Peg5-CH2cooh: A Versatile Linker in Advanced Drug Development
An In-depth Technical Guide to HO-Peg5-CH2cooh: A Versatile Linker in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
HO-Peg5-CH2cooh, systematically known as 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid, is a monodisperse polyethylene glycol (PEG) derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. This heterobifunctional linker possesses a terminal hydroxyl group and a carboxylic acid group, connected by a discrete five-unit ethylene glycol chain. Its unique combination of hydrophilicity, biocompatibility, and chemical reactivity makes it a valuable tool in the construction of complex therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The PEG chain enhances the solubility and stability of conjugated molecules in biological systems, which can improve their pharmacokinetic profiles. The terminal functional groups provide orthogonal handles for the sequential or direct conjugation of different molecular entities, such as a targeting moiety and a therapeutic payload. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of HO-Peg5-CH2cooh, with a focus on detailed experimental protocols and workflow visualizations.
Physicochemical Properties
A clear understanding of the physicochemical properties of HO-Peg5-CH2cooh is essential for its effective application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C12H24O8 |
| Molecular Weight | 296.31 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
| CAS Number | 52026-48-9 |
| Boiling Point | 444.5 ± 40.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, DMSO, DMF |
Synthesis of HO-Peg5-CH2cooh
The synthesis of HO-Peg5-CH2cooh can be achieved through various methods, primarily involving the functionalization of a pentaethylene glycol backbone. A common approach is the selective oxidation of one of the terminal hydroxyl groups of pentaethylene glycol.
Experimental Protocol: Selective Oxidation of Pentaethylene Glycol
This protocol is adapted from general methods for the oxidation of polyethylene glycols.
Materials:
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Pentaethylene glycol (HO-(CH2CH2O)5-H)
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Chromium trioxide (CrO3)
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Concentrated sulfuric acid (H2SO4)
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Deionized water
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Dichloromethane (CH2Cl2)
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Anhydrous sodium sulfate (Na2SO4)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve pentaethylene glycol (1 equivalent) in deionized water.
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Carefully add concentrated sulfuric acid to the solution while cooling in an ice bath.
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Slowly add a solution of chromium trioxide (1.2 electron equivalents) in deionized water to the reaction mixture. The color of the solution will change from orange to green-blue.
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Stir the reaction mixture at room temperature for 8 hours.
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After the reaction is complete, add deionized water to the flask and transfer the mixture to a separatory funnel.
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Extract the aqueous solution with dichloromethane (3 x volume of the aqueous phase).
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Combine the organic layers and wash with deionized water and then with a saturated sodium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
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The product can be further purified by flash column chromatography.
Applications in Drug Development
HO-Peg5-CH2cooh is a key component in the development of targeted therapies, primarily serving as a flexible and hydrophilic linker in PROTACs and ADCs.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. HO-Peg5-CH2cooh can be used to connect the target protein ligand and the E3 ligase ligand.
The synthesis of a PROTAC using HO-Peg5-CH2cooh typically involves a series of coupling reactions. The following diagram illustrates a general workflow.
Caption: General workflow for the synthesis of a PROTAC molecule using HO-Peg5-CH2cooh.
The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to protein degradation.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a cytotoxic payload. HO-Peg5-CH2cooh can be used as the linker to connect the antibody and the drug.
This protocol outlines the general steps for conjugating a cytotoxic drug to an antibody using HO-Peg5-CH2cooh.
Materials:
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Monoclonal antibody (mAb)
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HO-Peg5-CH2cooh
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Cytotoxic drug with a reactive amine group
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS)
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Size-exclusion chromatography (SEC) column
Procedure:
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Linker Activation:
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Dissolve HO-Peg5-CH2cooh, EDC, and NHS in anhydrous DMF or DMSO.
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Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.
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Conjugation to Antibody:
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Buffer exchange the antibody into an amine-free buffer (e.g., PBS at pH 7.2-7.5).
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Add the activated linker solution to the antibody solution and incubate for 2 hours at room temperature with gentle mixing.
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Purify the antibody-linker conjugate using a SEC column to remove excess linker and reagents.
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Payload Conjugation:
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Activate the terminal hydroxyl group of the conjugated linker (this step may vary depending on the specific chemistry, e.g., by converting it to a better leaving group).
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Dissolve the cytotoxic drug in DMF or DMSO.
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Add the drug solution to the purified antibody-linker conjugate and incubate for 4 hours at room temperature.
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Purification:
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Purify the final ADC product using a SEC column to remove unconjugated drug and other impurities.
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The following diagram illustrates the general workflow for ADC synthesis.
Caption: A general workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Conclusion
HO-Peg5-CH2cooh is a highly valuable and versatile chemical tool for researchers and scientists in the field of drug development. Its well-defined structure, hydrophilicity, and bifunctional nature enable the precise construction of sophisticated therapeutic agents like PROTACs and ADCs. The experimental protocols and workflows provided in this guide offer a foundational understanding for the practical application of this important linker molecule. As the demand for targeted therapies continues to grow, the utility of well-characterized linkers such as HO-Peg5-CH2cooh is expected to increase, further driving innovation in the development of next-generation medicines.
